2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(5,6-difluoro-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2.ClH/c11-8-3-7-6(1-2-13)5-14-10(7)4-9(8)12;/h3-5,14H,1-2,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVNVDVGTVGPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. The resulting product undergoes several steps to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Amide Bond Formation
The primary amine reacts with carboxylic acids or activated esters to form bioactive amides:
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Example : Reaction with 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid using DCC/DMAP yields N-(2-(5,6-difluoro-1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (yield: 98%) .
Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| DCC/DMAP | DCM | RT | 98% |
Alkylation and Arylation
The ethanamine side chain undergoes N-alkylation with halides or epoxides:
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Reaction with benzyl bromide : Forms N-benzyl derivatives under microwave irradiation (150°C, 2.5 h) .
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Suzuki coupling : Pd-catalyzed coupling with arylboronic acids introduces aryl groups at the indole C4/C5 positions .
Key Observations :
-
Fluorine atoms at C5/C6 enhance electrophilic substitution regioselectivity .
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Steric hindrance from the difluoro group limits reactivity at C7 .
Reductive Amination
The amine participates in reductive amination with ketones or aldehydes:
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Example : Reaction with difluoroacetaldehyde hemiethanol and NaBH₃CN produces N-(2,2-difluoroethyl) derivatives .
Optimized Conditions :
| Substrate | Reducing Agent | Solvent | Yield |
|---|---|---|---|
| Difluoroacetaldehyde | NaBH₃CN | MeOH | 69% |
Stability and Handling
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Storage : Stable at RT in anhydrous conditions; hygroscopic .
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Decomposition : Prolonged exposure to moisture leads to hydrolysis of the ethylamine chain .
Comparative Reactivity Table
Scientific Research Applications
2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Studies have shown its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as a neurotransmitter or neuromodulator, influencing the activity of certain receptors in the brain. This interaction can lead to various physiological effects, such as modulation of mood, cognition, and behavior .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
*Note: Molecular weight for 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine HCl recalculated based on C₁₁H₁₅ClN₂O (discrepancy in addressed here).
Substituent Effects on Properties
- Fluorine vs. Methoxy : The target compound’s 5,6-difluoro substitution increases lipophilicity (logP) compared to the 6-methoxy analogue, which has a polar methoxy group. Fluorine’s electron-withdrawing nature may also reduce metabolic oxidation compared to methoxy’s electron-donating effects .
- Positional Isomerism : The 4,6-difluoro analogue () shares the same molecular formula as the target compound but differs in fluorine placement. Steric hindrance at position 4 could reduce binding affinity in biological systems compared to 5,6-substitution .
- Chloro-Fluoro Hybrid: The 5-chloro-6-fluoro analogue () combines halogen effects.
Biological Activity
2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride, a compound with the chemical formula CHClFN and a molecular weight of 232.66 g/mol, belongs to the indole family, known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicine and research.
| Property | Value |
|---|---|
| Chemical Formula | CHClFN |
| Molecular Weight | 232.66 g/mol |
| IUPAC Name | 2-(5,6-difluoro-1H-indol-3-yl)ethanamine; hydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves the Fischer indole synthesis method. This process includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions. The resulting product undergoes several purification steps to yield the desired indole derivative .
Antimicrobial Properties
Research has demonstrated that indole derivatives exhibit significant antimicrobial activity. A study evaluating various synthesized compounds found that certain derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 7.80 to 12.50 µg/mL against Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 2-(5,6-difluoro-1H-indol-3-yl)ethanamine | Staphylococcus aureus | 7.80 | Bactericidal |
| 2-(5,6-difluoro-1H-indol-3-yl)ethanamine | Candida albicans | 62.50 | Fungicidal |
The mechanism underlying the antimicrobial activity of this compound appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways within bacterial cells . The presence of fluorine atoms in its structure may enhance its interaction with bacterial targets, leading to increased efficacy compared to non-fluorinated analogs.
Case Study 1: Antibacterial Efficacy
In a controlled study, derivatives including 2-(5,6-difluoro-1H-indol-3-yl)ethanamine were tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant bactericidal activity with an MIC range comparable to established antibiotics like ciprofloxacin .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties against various fungal strains including Candida albicans. The compound demonstrated moderate antifungal activity, suggesting potential applications in treating fungal infections .
Future Directions
The unique structure of this compound opens avenues for further research into its biological properties. Future studies could explore:
- Neuropharmacological Applications: Given the structural similarities to neurotransmitters, further investigation into its effects on serotonin receptors could reveal potential antidepressant properties.
- Antibiofilm Activity: Exploring its efficacy in inhibiting biofilm formation could provide insights into its use against persistent infections caused by biofilm-forming bacteria.
Q & A
Q. How can researchers design a synthetic route for 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride?
A robust synthesis typically involves multi-step reactions, starting with the preparation of the 5,6-difluoroindole core. For example, Friedel-Crafts alkylation or palladium-catalyzed coupling may introduce substituents to the indole scaffold. Subsequent reduction of a nitrile or imine intermediate yields the primary amine, which is then protonated to form the hydrochloride salt. Reaction optimization (e.g., solvent selection, temperature control, and catalyst use) is critical to improve yield and purity. Parallel synthesis of analogs (e.g., 5,7-dichloroindole derivatives) can provide insights into substituent compatibility .
Q. What analytical methods are recommended for structural characterization of this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve atomic positions and confirm stereochemistry. This is particularly useful for verifying fluorine substitution patterns on the indole ring .
- NMR spectroscopy : NMR is essential to distinguish between 5- and 6-fluoro substituents. NMR can confirm the ethylamine side chain.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and purity.
Q. What safety precautions are required when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions.
- Waste disposal : Collect chemical waste separately and consult certified hazardous waste management services.
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its interaction with serotonin receptors?
- In vitro receptor binding assays : Radioligand competition assays (e.g., using -LSD for 5-HT receptors) quantify affinity (K). Compare results with structurally related compounds (e.g., 5,7-dichloroindole derivatives) to assess the impact of fluorine substitution .
- Functional assays : Measure intracellular calcium flux or cAMP production in transfected HEK293 cells to determine agonism/antagonism.
- Structural modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes within receptor active sites.
Q. How can fluorination at the 5- and 6-positions influence metabolic stability?
- In vitro metabolic studies : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Fluorine atoms may reduce oxidative metabolism by cytochrome P450 enzymes due to their electron-withdrawing effects.
- Comparative studies : Synthesize non-fluorinated or mono-fluorinated analogs to isolate the contribution of each substituent to stability.
Q. What strategies can resolve contradictions in biological activity data across studies?
- Experimental reproducibility : Standardize assay conditions (e.g., cell line, buffer pH, and incubation time).
- Data normalization : Use reference agonists/antagonists (e.g., ketanserin for 5-HT) as internal controls.
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables (e.g., batch-to-batch purity variations) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
